
Perfluorooctan
Übersicht
Beschreibung
Perfluorooctane, also known as octadecafluorooctane, is a fluorocarbon liquid and a perfluorinated derivative of the hydrocarbon octane. It is a clear, colorless liquid with a chemical formula of C8F18 and a molar mass of 438.06 g/mol. Perfluorooctane is known for its exceptional chemical stability and resistance to heat, making it useful in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Perfluorooctan hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung und Industrie:
Chemie: Wird aufgrund seiner chemischen Stabilität und seines hohen Siedepunkts als Lösungsmittel und Wärmeübertragungsflüssigkeit verwendet.
Biologie: Wird in der Forschung zur Flüssigkeitsbeatmung als atmungsaktive Flüssigkeit eingesetzt.
Medizin: Wird in ophthalmologischen Operationen als Tamponademittel verwendet, um die Netzhaut zu glätten und Netzhautrisse zu verschließen.
Industrie: Dient als Isolieröl in Hochspannungselektronik und als Kühlmittel in verschiedenen Anwendungen
5. Wirkmechanismus
Der Wirkmechanismus von this compound ist aufgrund seiner inerten Natur in erster Linie physikalischer Natur und nicht chemischer. Bei medizinischen Anwendungen, wie z. B. ophthalmologischen Operationen, entfaltet this compound seine Wirkung, indem es Flüssigkeiten physikalisch verdrängt und eine Tamponadewirkung erzeugt, um die Netzhaut-Refixierung zu unterstützen. Seine hohe Dichte und niedrige Viskosität ermöglichen es ihm, sich gleichmäßig zu verteilen und Kontakt mit der Netzhautoberfläche zu halten .
Wirkmechanismus
Target of Action
Perfluorooctane (PFO) is a synthetic compound with all hydrogen atoms attached to carbon replaced by fluorine atoms . It is known for its exceptional chemical and physical characteristics, such as oil and water resistance . .
Mode of Action
It is known that pfo can cause protein conformational changes, exposing heme cavities and leading to the production of hemichromes . This interaction can lead to an increase in the release of free heme .
Biochemical Pathways
It has been suggested that pfo may contribute to oxidative stress, signaling pathway disturbance, and lipid metabolism disturbance
Pharmacokinetics
It is known that pfo is extremely persistent in the environment due to its high resistance to degradation . This persistence can lead to bioaccumulation in organisms . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFO.
Result of Action
PFO can have various molecular and cellular effects. For instance, it has been shown to induce oxidative stress, DNA damage, and membrane instability . It can also suppress filtration rate and reduce body weight . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFO. For example, temperature and salinity can affect the survival of organisms exposed to PFO . Additionally, the presence of other pollutants can potentially influence the effects of PFO .
Biochemische Analyse
Biochemical Properties
Perfluorooctane plays a significant role in biochemical reactions due to its strong carbon-fluorine bonds, which make it highly stable and resistant to degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, perfluorooctane can bind to serum albumin, a major protein in the blood, affecting its transport and distribution in the body . Additionally, it can inhibit the activity of certain enzymes involved in lipid metabolism, leading to alterations in biochemical pathways.
Cellular Effects
Perfluorooctane has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to perfluorooctane can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . This activation can result in altered expression of genes involved in these processes, ultimately impacting cell function.
Molecular Mechanism
The molecular mechanism of perfluorooctane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Perfluorooctane can bind to nuclear receptors such as PPARs, leading to the activation of downstream signaling pathways . This binding can result in the inhibition of enzymes involved in fatty acid oxidation, causing an accumulation of lipids in cells. Additionally, perfluorooctane can induce oxidative stress by generating reactive oxygen species (ROS), further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorooctane can change over time. Its stability and resistance to degradation make it persistent in biological systems. Long-term exposure to perfluorooctane has been associated with chronic effects on cellular function, including alterations in lipid metabolism and increased oxidative stress . In vitro and in vivo studies have shown that perfluorooctane can accumulate in tissues over time, leading to prolonged effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorooctane can be synthesized through two primary methods: the Fowler process and electrochemical fluorination.
Fowler Process: This method involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from octane. The reaction conditions typically include high temperatures and controlled fluorine gas flow to ensure complete fluorination.
Electrochemical Fluorination: This process involves the electrolysis of nonanoic acid in hydrogen fluoride, producing both perfluorononanoic acid and perfluorooctane.
Industrial Production Methods: Perfluorooctane is commercially produced and marketed under various names, such as PF5080 or FC77, by companies like 3M. These products are part of their Fluorinert range of heat transfer fluids .
Analyse Chemischer Reaktionen
Perfluorooctan ist chemisch inert, d. h. es geht unter normalen Bedingungen nicht leicht chemische Reaktionen ein. Es kann jedoch unter extremen Bedingungen an bestimmten Reaktionen teilnehmen:
Oxidation: this compound kann unter Hochenergiebedingungen oxidiert werden, z. B. bei Exposition gegenüber starken Oxidationsmitteln oder hohen Temperaturen.
Reduktion: Obwohl selten, können Reduktionsreaktionen in Gegenwart starker Reduktionsmittel auftreten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Starke Oxidationsmittel wie Kaliumpermanganat oder Ozon.
Reduktionsmittel: Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Metallkatalysatoren wie Palladium oder Platin für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden: Die Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von perfluorierten Carbonsäuren führen .
Vergleich Mit ähnlichen Verbindungen
Perfluorooctan gehört zu einer Klasse von Verbindungen, die als perfluorierte Alkylsubstanzen (PFAS) bekannt sind. Zu den ähnlichen Verbindungen gehören:
Perfluorooctansäure (PFOA): Eine perfluorierte Carbonsäure, die bei der Herstellung von Teflon und anderen schmutzabweisenden Materialien verwendet wird.
Perfluorooctansulfonat (PFOS): Eine perfluorierte Sulfonsäure, die in Löschschaum und als Tensid verwendet wird.
Perfluorhexan: Eine perfluorierte Verbindung mit kürzerer Kette, die ähnliche Eigenschaften, aber einen niedrigeren Siedepunkt und eine geringere Dichte aufweist
Einzigartigkeit von this compound: Die einzigartige Kombination aus hoher chemischer Stabilität, geringer Reaktivität und nützlichen physikalischen Eigenschaften, wie z. B. hoher Dichte und niedriger Viskosität, macht this compound besonders wertvoll für spezielle Anwendungen wie Flüssigkeitsbeatmung und Hochspannungselektronik .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBRRALBYAZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18 | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059794 | |
| Record name | Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-34-6 | |
| Record name | Perfluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorooctane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P60ZBK0QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main concerns regarding perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in the environment?
A1: Both PFOS and PFOA are highly persistent in the environment, resistant to biological degradation, and can bioaccumulate in organisms. [] Their widespread use in various products and improper disposal practices have led to their presence in water, soil, and even wildlife. [, ] Concerns arise from their potential toxicity and long-term effects on both ecological and human health. []
Q2: How does the persistence of perfluorinated compounds pose a challenge to their environmental management?
A2: Unlike many organic pollutants, PFOS and PFOA do not easily break down in the environment. [, , ] This persistence means that even if production ceased completely, they would remain in the environment for many years, potentially continuing to accumulate in food chains and posing long-term risks. [] Developing effective strategies for their removal or degradation is crucial but challenging.
Q3: How do perfluorinated compounds enter the food web?
A3: Perfluorinated compounds enter the food web through various pathways. [] One significant route is through the atmospheric deposition of volatile precursors, which then degrade into PFOS in the environment. [] These compounds can contaminate water sources and be taken up by aquatic organisms. [] Subsequently, they move up the food chain as predators consume contaminated prey, leading to biomagnification, where concentrations increase at higher trophic levels. [, ]
Q4: Have there been studies examining the impact of PFOS on specific organisms or ecosystems?
A5: Yes, a study using outdoor microcosms investigated the effects of PFOS on freshwater organisms. [] The research revealed that while there seemed to be little risk at environmentally relevant concentrations observed during the study period, higher concentrations significantly affected the zooplankton community structure. [] This finding emphasizes the need for long-term studies to assess the chronic effects of PFOS exposure on aquatic ecosystems fully.
Q5: What are some of the known toxicological effects of PFOS in animals?
A6: Animal studies have shown that exposure to PFOS can lead to various adverse health effects. [, ] These include liver toxicity, characterized by changes in liver enzymes and potential liver damage. [, ] Additionally, PFOS has been linked to reproductive and developmental toxicity, with potential impacts on fetal growth and development. [, , ] Furthermore, research suggests potential effects on thyroid hormone levels, [] immune function, and mammary gland development, highlighting the need for continued research into the long-term consequences of PFOS exposure. []
Q6: What are the possible mechanisms by which perfluorinated compounds might exert their toxic effects?
A8: While the exact mechanisms of toxicity are still under investigation, research suggests that perfluorinated compounds like PFOS and PFOA might disrupt various biological processes. [, ] One proposed mechanism involves their ability to act as peroxisome proliferators, leading to oxidative stress and potential cellular damage. [] Another hypothesis is that they can interfere with mitochondrial function, affecting energy production and cellular metabolism. [] Furthermore, their structural similarity to fatty acids raises concerns about their potential to disrupt hormone signaling and lipid metabolism. [, ]
Q7: What analytical techniques are commonly employed to detect and quantify perfluorinated compounds in environmental and biological samples?
A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing PFOS, PFOA, and other related compounds. [, , , , ] This method offers high sensitivity and selectivity, enabling the detection of trace levels of these contaminants in complex matrices like water, serum, and tissue samples.
Q8: Why is accurate quantification of PFOS and related compounds crucial in environmental monitoring and risk assessment?
A10: Accurate quantification is essential to assess the extent of contamination, track temporal trends, and evaluate the effectiveness of mitigation strategies. [] Moreover, it provides critical data for risk assessment studies, allowing researchers to establish safe exposure limits and develop informed regulations to protect both human and environmental health. []
Q9: Are there challenges in developing and validating analytical methods for these compounds?
A11: Yes, analyzing PFOS and related compounds can be challenging due to their ubiquitous nature and potential for contamination during sampling and analysis. [] Rigorous quality control measures, including the use of certified reference materials, are crucial to ensure data accuracy and reliability. [, ] Furthermore, validating analytical methods for various matrices and concentration ranges is essential for confident data interpretation and comparison across studies.
Q10: What are some of the key research priorities for better understanding and managing the risks associated with PFOS and related compounds?
A12: Several research gaps need to be addressed. Characterizing the long-term effects of PFOS exposure on human health, particularly on vulnerable populations, is crucial. [] Developing a deeper understanding of the mechanisms of toxicity of various perfluorinated compounds, beyond PFOS and PFOA, is essential for targeted risk mitigation. [] Furthermore, exploring innovative and sustainable technologies for the remediation of contaminated environments is critical for minimizing the ecological and human health risks associated with these persistent pollutants. [] Collaboration between researchers, industry stakeholders, and policymakers is vital to translate scientific knowledge into effective regulatory actions and promote the responsible use and disposal of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)
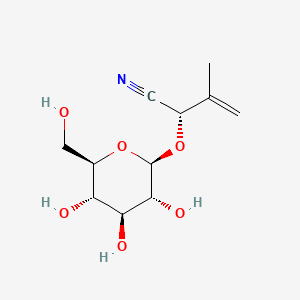
![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)
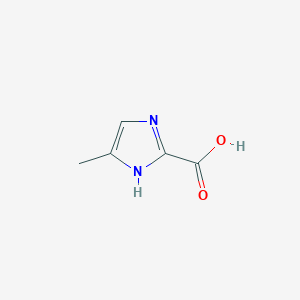
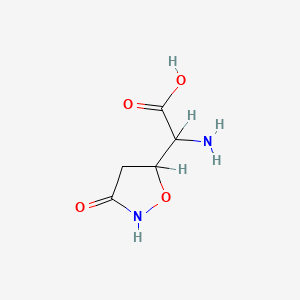
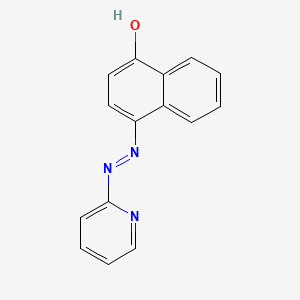
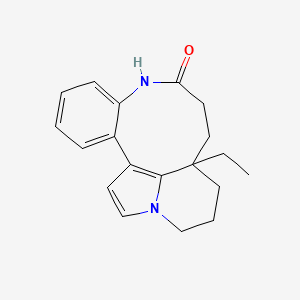

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
